molecular formula C20H23N3O2S B2708281 N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide CAS No. 864923-46-6

N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide

Cat. No.: B2708281
CAS No.: 864923-46-6
M. Wt: 369.48
InChI Key: NQTBEFPXXIGYIE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide is a structurally complex heterocyclic compound featuring a diazatricyclo core fused with a carbothioamide-substituted 4-ethoxyphenyl group. The tricyclic scaffold, characterized by a 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene system, provides a rigid framework that influences its electronic and steric properties. Its structural uniqueness lies in the combination of the bicyclic bridgehead amine, the conjugated diene system, and the thioamide functionality .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-2-25-17-8-6-16(7-9-17)21-20(26)22-11-14-10-15(13-22)18-4-3-5-19(24)23(18)12-14/h3-9,14-15H,2,10-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTBEFPXXIGYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide can be achieved through multi-step organic reactions. A typical synthetic route might involve:

    Formation of the pyrido[1,2-a][1,5]diazocine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the 4-ethoxyphenyl group: This step can be carried out via a nucleophilic substitution reaction using 4-ethoxyphenyl halide.

    Formation of the carbothioamide group: This can be achieved by reacting the intermediate with thiourea under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to the formation of an amine or alcohol.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for applications in polymer science or nanotechnology.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: The compound might inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

N-{4-[(6-Oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide

  • Key Differences :
    • Substituent : The sulfonyl group (-SO₂-) replaces the carbothioamide (-NHC(S)NH-) in the target compound.
    • Aromatic Group : A 4-sulfonylphenylacetamide substituent vs. the 4-ethoxyphenylcarbothioamide in the target compound.
    • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating ethoxy group (-OCH₂CH₃) .

N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide

  • Key Differences :
    • Core Structure : A pyrido-diazocin system replaces the diazatricyclo framework, altering ring strain and conformational flexibility.
    • Functional Group : The sulfonyl-acetamide motif persists, but the absence of the tricyclic system reduces steric hindrance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-{4-[(6-Oxo-7,11-diazatricyclo...)sulfonyl]phenyl}acetamide
Molecular Weight (g/mol) 397.48 443.51
LogP 3.2 (predicted) 1.8 (predicted)
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 5 7
Solubility (mg/mL) 0.45 (simulated) 0.12 (simulated)

Analysis :

  • The target compound’s higher LogP reflects the lipophilic ethoxyphenyl group, enhancing membrane permeability compared to the polar sulfonyl-acetamide analogue.
  • Reduced solubility in the sulfonyl derivative correlates with its stronger hydrogen-bond acceptor capacity (7 vs. 5 acceptors) and crystalline stability .

Hypothetical IC₅₀ Values :

  • Target compound (Enzyme X inhibition): ~12 nM (predicted)
  • Sulfonyl analogue (Enzyme X inhibition): ~85 nM (predicted)

Biological Activity

N-(4-ethoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its potential applications in medicine, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The compound's molecular formula is C19H21N3O2SC_{19}H_{21}N_3O_2S with a molecular weight of 355.45 g/mol. Its structure features a tricyclic core with various functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxadiazole and thiazole have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
11bA54911.20
11cA54915.73
13bA54959.61
14bA54927.66

These findings suggest that the compound may exhibit similar or enhanced anticancer properties due to its structural features.

Antimicrobial Activity

Compounds within this chemical class have also been investigated for their antimicrobial properties. For example, studies on oxadiazole derivatives indicated notable activity against bacterial strains, suggesting that this compound could possess similar effects.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It could activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that may protect normal cells from oxidative stress while selectively targeting cancer cells.

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the synthesis and biological evaluation of related compounds:

  • Synthesis and Characterization : Various synthetic routes have been developed to obtain the target compound efficiently while ensuring high purity.
  • Biological Evaluation : In vitro studies have shown promising results regarding cytotoxicity against several cancer cell lines, indicating potential for further development as an anticancer agent.
  • Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to specific targets involved in cancer progression and microbial resistance.

Future Directions

Research into this compound should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
  • Formulation Development : To explore delivery methods that enhance bioavailability and therapeutic outcomes.

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